

## Validating the in vitro activity of meropenemxeruborbactam against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

Cat. No.: B10854609 Get Quote

# Meropenem-Xeruborbactam: A Potent Combination Against Drug-Resistant Bacteria

A comprehensive analysis of in vitro studies demonstrates the robust activity of meropenem-xeruborbactam against a wide range of clinically important Gram-negative bacteria, including difficult-to-treat carbapenem-resistant isolates. This novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination shows particular promise against metallo- $\beta$ -lactamase (MBL)-producing strains, a key area of unmet medical need.

Xeruborbactam, a novel cyclic boronate  $\beta$ -lactamase inhibitor, effectively restores the in vitro activity of meropenem against many resistant bacterial strains.[1][2] This guide provides a detailed comparison of the in vitro performance of meropenem-xeruborbactam against other antibiotic combinations, supported by experimental data and standardized protocols.

## **Comparative In Vitro Activity**

The combination of meropenem with xeruborbactam has consistently demonstrated superior in vitro potency compared to other  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations, especially against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).

#### **Enterobacterales**

Against a collection of 300 diverse clinical Enterobacterales isolates, including those producing KPC, OXA-48-like, and metallo-β-lactamases, meropenem-xeruborbactam displayed the most







potent activity with MIC50/90 values of  $\leq 0.06/\leq 0.06$  mg/L.[1] In a separate study involving 507 CRE isolates, where 168 were MBL producers, meropenem-xeruborbactam showed MIC50 and MIC90 values ranging from  $\leq 0.03$  mg/L to 0.06 mg/L and 0.06 mg/L to 1 mg/L, respectively.[2] Notably, against MBL-producing CRE, meropenem-xeruborbactam (MIC90 of 1 mg/L) was found to be 16-fold more potent than cefepime-taniborbactam (MIC90 of 16 mg/L). [2][3]



| Organism/R<br>esistance<br>Profile                               | Meropenem - Xeruborbac tam MIC50/MIC9 0 (mg/L) | Cefepime-<br>Taniborbact<br>am<br>MIC50/MIC9<br>0 (mg/L) | Meropenem - Vaborbacta m MIC50/MIC9 0 (mg/L) | Imipenem-<br>Relebactam<br>MIC50/MIC9<br>0 (mg/L) | Ceftazidime<br>-Avibactam<br>MIC50/MIC9<br>0 (mg/L) |
|------------------------------------------------------------------|------------------------------------------------|----------------------------------------------------------|----------------------------------------------|---------------------------------------------------|-----------------------------------------------------|
| Carbapenem-<br>Resistant<br>Enterobacter<br>ales (CRE)           |                                                |                                                          |                                              |                                                   |                                                     |
| All CRE<br>(n=507)                                               | ≤0.03-0.06 /<br>0.06-1[2]                      | -                                                        | -                                            | -                                                 | -                                                   |
| MBL-<br>producing<br>CRE (n=168)                                 | - / 1[2]                                       | - / 16[2]                                                | -                                            | -                                                 | -                                                   |
| MBL-negative<br>CRE                                              | 0.125[3]                                       | -                                                        | -                                            | -                                                 | -                                                   |
| KPC-<br>producing<br>Enterobacteri<br>aceae<br>(n=991)           | -                                              | -                                                        | 0.06 / 1[4]                                  | -                                                 | -                                                   |
| Carbapenem-<br>Resistant<br>Acinetobacter<br>baumannii<br>(CRAB) |                                                |                                                          |                                              |                                                   |                                                     |
| All CRAB<br>(n=506)                                              | 0.5 / 4[2]                                     | -                                                        | -                                            | -                                                 | -                                                   |
| Pseudomona<br>s aeruginosa<br>(PA)                               |                                                |                                                          |                                              |                                                   |                                                     |



| All PA<br>(n=506) | - / 2-8[2]  | - / 2-8[2] | - | - / 2-8[2]  | - / 2-8[2]  |
|-------------------|-------------|------------|---|-------------|-------------|
| MDR PA<br>(n=65)  | 2-4 / >8[2] | >8[2]      | - | 2-4 / >8[2] | 2-4 / >8[2] |

Table 1: Comparative MIC50 and MIC90 values of Meropenem-Xeruborbactam and other  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations against various clinical isolates.

### Acinetobacter baumannii and Pseudomonas aeruginosa

Meropenem-xeruborbactam has also demonstrated significant activity against carbapenem-resistant Acinetobacter baumannii (CRAB). Against 506 CRAB isolates, it showed MIC50/MIC90 values of 0.5/4 mg/L, a potency level only matched by sulbactam-durlobactam in the same study.[2] For Pseudomonas aeruginosa, the potency of meropenem-xeruborbactam was comparable to other combinations like cefepime-taniborbactam, ceftolozane-tazobactam, and imipenem-relebactam against a general panel of isolates.[2] However, against multidrugresistant (MDR) strains, while the MIC90 for all tested combinations was >8 mg/L, meropenem-xeruborbactam maintained a lower MIC50 of 2-4 mg/L.[2]

#### **Mechanism of Action**

Xeruborbactam is a broad-spectrum, cyclic boronate  $\beta$ -lactamase inhibitor.[2] It effectively neutralizes a wide array of serine  $\beta$ -lactamases (Classes A, C, and D) and, critically, metallo- $\beta$ -lactamases (Class B), which are a significant source of carbapenem resistance and are not inhibited by most currently available  $\beta$ -lactamase inhibitors.[2][3] By inhibiting these enzymes, xeruborbactam protects meropenem from degradation, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, leading to cell death. Xeruborbactam itself also exhibits some intrinsic antibacterial activity by binding to PBPs.[5][6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the in vitro activity of meropenem-xeruborbactam against clinical isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854609#validating-the-in-vitro-activity-of-meropenem-xeruborbactam-against-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com